molecular formula C6H8N2O B12929890 3,4,5,6-Tetrahydrocyclopenta[d]imidazol-2(1H)-one CAS No. 908333-99-3

3,4,5,6-Tetrahydrocyclopenta[d]imidazol-2(1H)-one

Cat. No.: B12929890
CAS No.: 908333-99-3
M. Wt: 124.14 g/mol
InChI Key: KAGJDWXSWVELHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5,6-Tetrahydro-1H-cyclopentaimidazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentanone with urea in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of 3,4,5,6-Tetrahydro-1H-cyclopentaimidazol-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and distillation to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3,4,5,6-Tetrahydro-1H-cyclopentaimidazol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can result in the formation of new derivatives with different functional groups .

Scientific Research Applications

3,4,5,6-Tetrahydro-1H-cyclopentaimidazol-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications.

    Industry: In industrial applications, the compound is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4,5,6-Tetrahydro-1H-cyclopentaimidazol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions . The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5,6-Tetrahydro-1H-cyclopentaimidazol-2-one is unique due to its specific combination of a cyclopentane ring fused with an imidazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further highlight its uniqueness compared to other similar compounds .

Biological Activity

3,4,5,6-Tetrahydrocyclopenta[d]imidazol-2(1H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its role as a JNK3 inhibitor and other therapeutic implications.

Chemical Structure and Properties

This compound features a unique bicyclic structure that contributes to its biological activity. The imidazole ring system is known for its ability to interact with various biological targets, making it a valuable scaffold in drug design.

JNK3 Inhibition

Recent studies have highlighted the compound's efficacy as a JNK3 inhibitor. JNK3 (c-Jun N-terminal kinase 3) is implicated in neuronal apoptosis and has been targeted for therapeutic intervention in neurodegenerative diseases such as Alzheimer's.

  • Inhibitory Potency : Compounds derived from the tetrahydrocyclopenta[d]imidazole scaffold exhibited remarkable inhibitory effects on JNK3 with IC50 values significantly lower than those of previously known inhibitors. For instance:
    • Compound 18c: IC50 = 0.716 nM
    • Compound 19c: IC50 = 0.564 nM
    • Compound 22b: IC50 = 0.379 nM
    • Compound 26c: IC50 = 0.779 nM .

These values indicate a high level of potency, suggesting that these compounds could serve as promising leads for further development.

Neuroprotective Effects

In addition to inhibiting JNK3, certain derivatives of this compound demonstrated neuroprotective properties against amyloid beta-induced apoptosis in neuronal cells. This effect is crucial for potential applications in treating Alzheimer's disease, where amyloid beta accumulation leads to neuronal death .

Structure-Activity Relationship (SAR)

The structural modifications of the tetrahydrocyclopenta[d]imidazole scaffold have been explored to enhance its biological activity:

  • Docking Studies : Molecular docking studies confirmed that the scaffold retains optimal interactions with the JNK3 active site, which is essential for its inhibitory action .
  • Pharmacokinetic Properties : Compounds were evaluated for their blood-brain barrier (BBB) permeability and overall pharmacokinetic profiles, showing favorable characteristics that support their potential as CNS-active drugs .

Case Studies and Research Findings

Several research efforts have focused on synthesizing new derivatives of this compound to assess their biological activities:

  • Synthesis and Evaluation : A series of tetrahydrocyclopenta[d]imidazole derivatives were synthesized and tested for their JNK3 inhibitory activity. The results indicated that specific substitutions on the imidazole ring significantly impacted their potency.
  • In Vivo Studies : Preliminary in vivo studies demonstrated that selected compounds could reduce neuroinflammation and improve cognitive function in animal models of Alzheimer's disease .

Summary Table of Biological Activities

CompoundIC50 (nM)Activity DescriptionNotes
Compound 18c0.716JNK3 InhibitionHigh selectivity for JNK3
Compound 19c0.564JNK3 InhibitionEffective against amyloid beta-induced apoptosis
Compound 22b0.379JNK3 InhibitionPromising lead for drug development
Compound 26c0.779JNK3 InhibitionPotential neuroprotective effects

Properties

CAS No.

908333-99-3

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

IUPAC Name

3,4,5,6-tetrahydro-1H-cyclopenta[d]imidazol-2-one

InChI

InChI=1S/C6H8N2O/c9-6-7-4-2-1-3-5(4)8-6/h1-3H2,(H2,7,8,9)

InChI Key

KAGJDWXSWVELHY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)NC(=O)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.